

An In-depth Technical Guide to Carbofuran (C12H15NO3): A Carbamate Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert</i> -Butyl (2-formylphenyl)carbamate
Cat. No.:	B1338957

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive technical overview of the carbamate compound with the molecular formula C12H15NO3, identified as Carbofuran. It covers its chemical properties, mechanism of action, toxicological data, involvement in various signaling pathways, and detailed experimental protocols.

Introduction

Carbofuran is a broad-spectrum N-methyl carbamate pesticide effective against a wide range of insects, mites, and nematodes.^{[1][2]} Its chemical formula is C12H15NO3.^{[3][4]} The preferred IUPAC name for this compound is 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate.^[3] It is also referred to as 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate.^{[1][5]} Carbofuran functions as a systemic insecticide, meaning it is absorbed by the plant's roots and distributed throughout its tissues, providing protection against pests.^[3] ^[6] It also exhibits contact activity.^[3]

Despite its agricultural efficacy, Carbofuran is one of the most toxic pesticides still in use, classified as an extremely hazardous substance in the United States.^[3] Its high acute toxicity to vertebrates, particularly birds, has led to significant restrictions and bans on its use in several regions, including the US, Canada, and the European Union.^{[3][5]} This guide delves into the technical details of Carbofuran, offering insights relevant to toxicological research and drug development, particularly in the context of cholinesterase inhibitors and neurotoxicity.

Chemical and Physical Properties

Carbofuran is an odorless, white crystalline solid.[1][7] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate	[3]
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[3][4][7]
Molar Mass	221.256 g·mol ⁻¹	[3]
CAS Number	1563-66-2	[3][4][7]
Appearance	White, crystalline solid	[3]
Density	1.18 g/cm ³	[3]
Melting Point	151-154 °C (304-307 °F; 424-427 K)	[1][3]
Boiling Point	313.3 °C (595.9 °F; 586.5 K)	[3]
Water Solubility	320-351 mg/L at 25 °C	[3][7]
Log P (octanol/water)	2.32	[3]

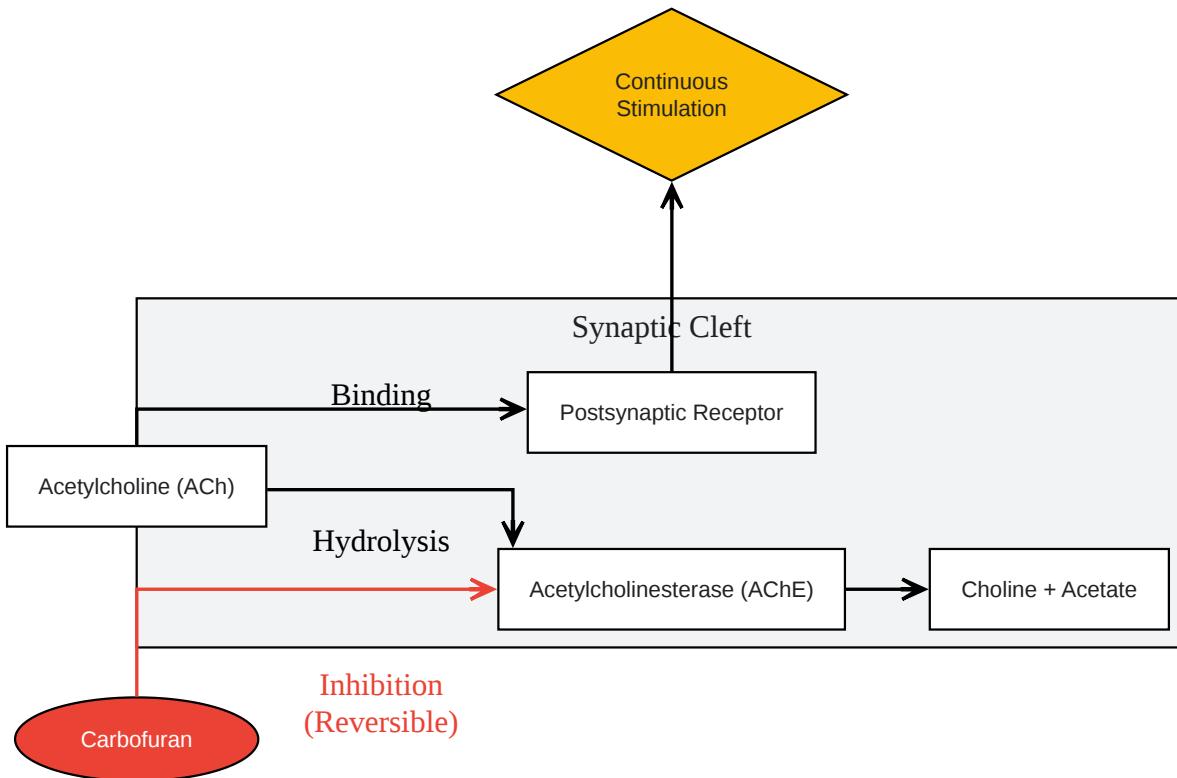
Mechanism of Action & Signaling Pathways

Carbofuran's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[6][8] This inhibition is reversible.[7]

Cholinergic Pathway Inhibition

Carbofuran, like other carbamate compounds, binds to the active site of AChE. This carbamylation of the enzyme prevents it from breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft and neuromuscular junctions.[7][8] The resulting accumulation of

ACh leads to hyperstimulation of muscarinic and nicotinic receptors, causing overstimulation of the nervous system, paralysis, and ultimately death in target pests.[6][8] This mode of action is also the basis for its neurotoxicity in non-target species, including mammals.[3][5]



[Click to download full resolution via product page](#)

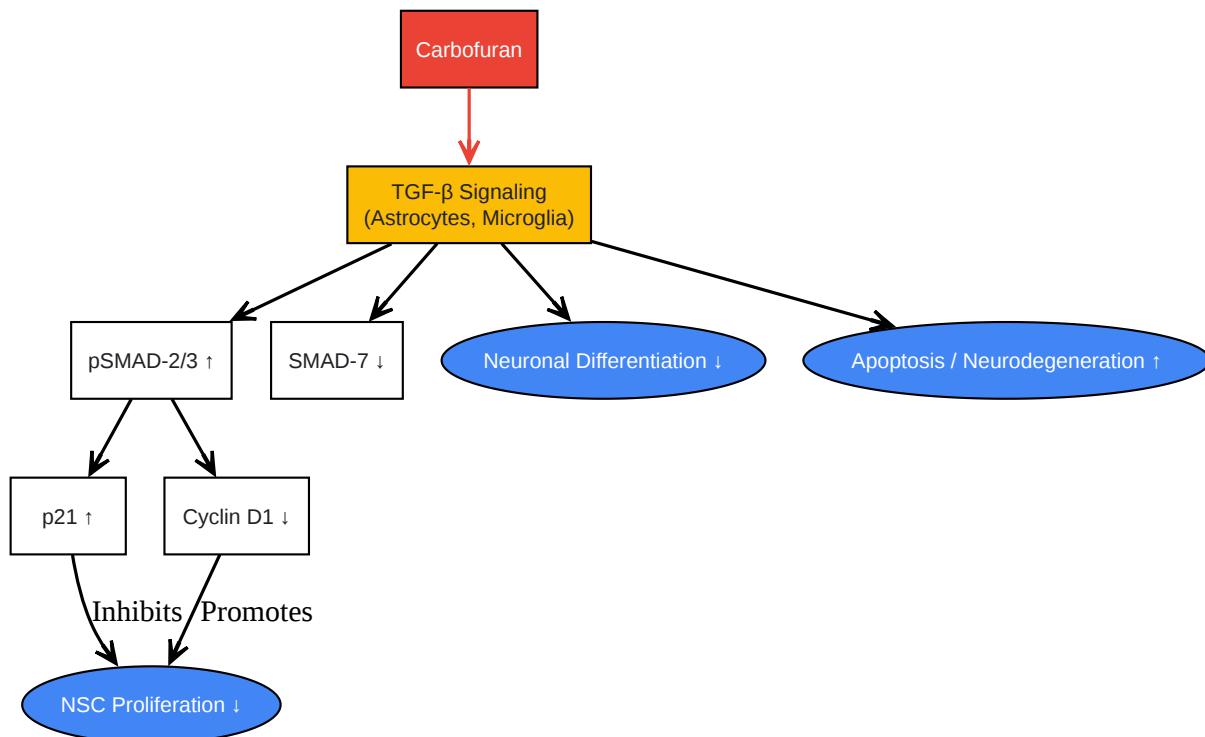
Carbofuran's primary mechanism: Reversible inhibition of Acetylcholinesterase (AChE).

Non-Cholinergic Signaling Pathways

Recent research indicates that Carbofuran's toxicity involves mechanisms beyond AChE inhibition.

- **TGF- β Signaling:** Studies have shown that Carbofuran exposure can up-regulate the Transforming Growth Factor- β (TGF- β) signaling pathway. This leads to increased levels of TGF- β 1 and associated proteins like SMAD-2 and SMAD-3. This alteration has been linked

to reduced hippocampal neurogenesis, decreased proliferation of neural stem cells (NSCs), and increased apoptosis, potentially contributing to neurobehavioral deficits.[9]



[Click to download full resolution via product page](#)

Carbofuran's effect on the TGF-β signaling pathway, impairing neurogenesis.

- Nrf2 Signaling: Carbofuran exposure has been linked to the impairment of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is critical for cellular defense against oxidative stress.[10][11] While short-term exposure might activate the pathway as a defense mechanism, prolonged exposure can lead to its suppression.[10] This dysfunction can result in increased reactive oxygen species (ROS), impaired autophagy, and accelerated cellular senescence.[10][11]
- PI3K-Akt and Other Pathways: Integrated network toxicology studies suggest Carbofuran's involvement in multiple pathways related to cell proliferation, survival, and inflammation, including the PI3K-Akt signaling pathway and interactions with targets like EGFR, GSK3B,

and JAK2.[12] These interactions may underlie its broader toxic effects, such as endocrine disruption and ovarian toxicity.[12]

Toxicology Data

Carbofuran is highly toxic to mammals via oral exposure. The toxic effects are rapid, with clinical signs appearing within minutes and mortality often within an hour of dosing in rats.[13]

Acute Toxicity

Species	Route	LD50 Value	Reference
Rat	Oral	8–14 mg/kg	[3]
Dog	Oral	19 mg/kg	[3][5]

Dose-Response and Exposure Data

Study Type	Species	Endpoint	Value (BMDL10)	Reference
Acute Dermal (6h exposure)	Rat	Brain AChE Inhibition	6.7 mg/kg/day	[14]
21-Day Dermal	Rat	Brain AChE Inhibition	6.8 mg/kg/day	[14]

BMDL10: Benchmark Dose Lower Confidence Limit, 10% response

Human Toxicology

In humans, Carbofuran poisoning presents with typical cholinergic symptoms: nausea, vomiting, blurred vision, excessive salivation, dizziness, and in severe cases, respiratory difficulty and death.[1][8] Post-mortem toxicological analyses have quantified Carbofuran in various biological matrices.

Biological Sample	Concentration Range	Reference
Blood	0.4 - 18 µg/mL	[2]
Bile	0.4 - 60 µg/mL	[2]
Liver	2.2 µg/g	[2]
Stomach Contents	0.3 - 300 µg/g	[2]

Experimental Protocols

This section details methodologies used in the study of Carbofuran's toxicokinetics and toxicodynamics.

Protocol: Dermal Toxicity Assessment in Rats

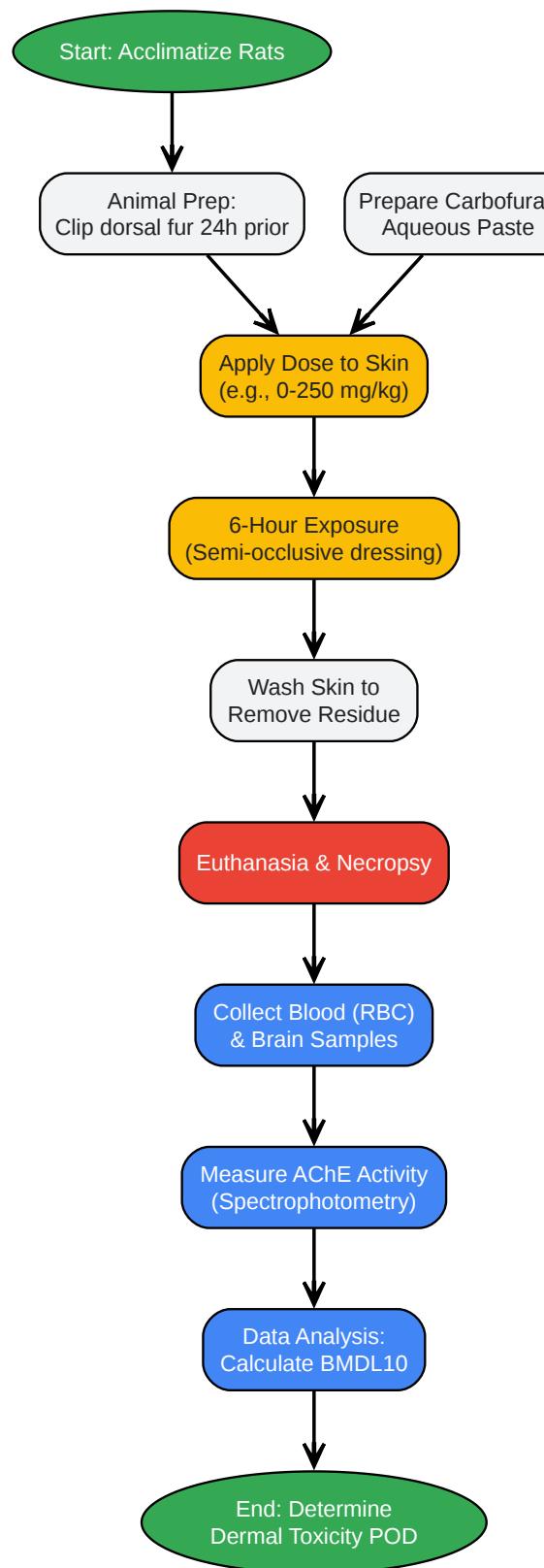
This protocol is based on studies assessing dose- and time-related inhibition of AChE following dermal exposure.[14]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and Benchmark Dose (BMD) for acetylcholinesterase inhibition following acute or sub-chronic dermal exposure to Carbofuran.

Methodology:

- **Animal Model:** Crl:CD(SD) rats (approx. 8 weeks old), 10 per sex per dose group.
- **Test Substance Preparation:** An aqueous paste of technical grade Carbofuran is prepared.
- **Dose Administration:**
 - The dorsal trunk of each rat is clipped free of hair 24 hours prior to dosing.
 - The test substance is applied uniformly to the clipped skin over an area of approximately 10% of the body surface. The site is covered with a semi-occlusive dressing.
 - For acute studies, dose groups may include 0, 25, 75, 150, and 250 mg/kg.

- For sub-chronic (e.g., 21-day) studies, dose groups may include 0, 20, 50, and 100 mg/kg/day.
- Exposure Duration: Exposure is maintained for 6 hours, after which the dressing is removed and the skin is washed with soap and water to remove any unabsorbed residue.
- Sample Collection & Analysis:
 - At the end of the study period (e.g., immediately after the 6-hour exposure in acute studies), animals are euthanized.
 - Blood samples are collected for analysis of red blood cell (RBC) AChE activity.
 - Brain tissue is collected for analysis of brain AChE activity.
 - AChE activity is measured using a validated spectrophotometric method (e.g., the Ellman method).
- Data Analysis:
 - AChE inhibition is calculated relative to the control group.
 - Dose-response curves are generated.
 - The Benchmark Dose Lower Confidence Limit (BMDL) for a 10% response (BMDL10) is calculated using appropriate models (e.g., Hill model).



[Click to download full resolution via product page](#)

Experimental workflow for assessing dermal toxicity of Carbofuran in a rat model.

Protocol: In Vitro Dermal Absorption Assay

This protocol is based on studies comparing Carbofuran absorption through human and rat skin.[\[14\]](#)

Objective: To quantify the rate and extent of Carbofuran absorption through isolated skin membranes.

Methodology:

- **Skin Preparation:**
 - Human skin is obtained from elective surgery (e.g., abdominoplasty) with donor consent.
 - Rat skin is obtained from euthanized laboratory animals.
 - The skin is dermatomed to a thickness of approximately 200-400 μm .
- **Diffusion Cell Setup:**
 - Static glass diffusion cells are used.
 - The prepared skin membrane is mounted between the donor and receptor chambers of the cell, with the stratum corneum facing the donor chamber.
 - The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with ethanol) and maintained at 32 ± 1 $^{\circ}\text{C}$.
- **Dosing:**
 - A formulation of Carbofuran (e.g., crushed 5G granules) is applied to the surface of the skin in the donor chamber at a specified rate (e.g., 10 mg/cm²).
- **Sampling:**
 - The receptor fluid is sampled completely at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and replaced with fresh fluid.
- **Analysis:**

- At the end of the experiment (24 hours), the skin surface is washed to recover unabsorbed compound. The skin itself is retained for analysis of compound retained in the epidermis and dermis.
- The concentration of Carbofuran in the receptor fluid, skin wash, and skin digest is quantified using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC/MS).[14]
- Data Calculation: The percentage of the applied dose absorbed is calculated as the sum of the amounts found in the receptor fluid and the skin.

Protocol: Analysis of Carbofuran Residues in Soil

This protocol is based on a method for determining Carbofuran levels in environmental samples.[15]

Objective: To extract and quantify Carbofuran from soil samples.

Methodology:

- **Sample Collection:** Soil samples are collected from multiple spots in the target area at a depth of 6-7 inches. Samples are combined and homogenized.
- **Extraction:**
 - A known weight of soil (e.g., 10 g) is mixed with an extraction solvent (e.g., acetonitrile).
 - The mixture is homogenized and sonicated to ensure efficient extraction.
 - The sample is centrifuged, and the supernatant is collected.
- **Cleanup:** The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.
- **Analysis:**
 - The final extract is analyzed using High-Performance Liquid Chromatography with a mass spectrometry detector (HPLC-MS).[15]

- Mobile Phase: A gradient of methanol and deionized water with 0.01% formic acid.
- Column: C18 reverse-phase column.
- Detection: Mass Spectrometry (MS).
- Quantification: A calibration curve is generated using certified reference standards of Carbofuran (e.g., 0.01–0.1 mg/kg). The concentration in the sample is determined by comparing its response to the calibration curve. The limit of detection (LOD) and limit of quantitation (LOQ) are established (e.g., LOD = 0.02 mg/kg, LOQ = 0.10 mg/kg).[\[15\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. Carbofuran - Wikipedia [en.wikipedia.org]
- 4. pschemicals.com [pschemicals.com]
- 5. Carbofuran [chemeurope.com]
- 6. appletreenv.org [appletreenv.org]
- 7. Carbofuran | C₁₂H₁₅NO₃ | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carbofuran pesticide toxicity to the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the transforming growth factor- β /SMAD cascade mitigates the anti-neurogenic effects of the carbamate pesticide carbofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbofuran affects cellular autophagy and developmental senescence through the impairment of Nrf2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]

- 13. fao.org [fao.org]
- 14. Carbofuran occupational dermal toxicity, exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbofuran residues in soil and consumption risks among farmers growing vegetables in Ubon Ratchathani Province, Thailand [aimspress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Carbofuran (C₁₂H₁₅NO₃): A Carbamate Compound]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338957#iupac-name-for-c12h15no3-carbamate-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com